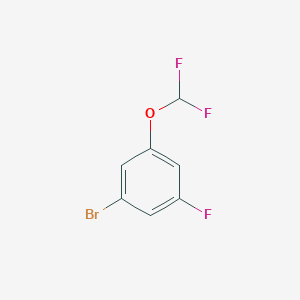

1-Bromo-3-(difluoromethoxy)-5-fluorobenzene

Description

Properties

IUPAC Name |

1-bromo-3-(difluoromethoxy)-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMFSEYOFZQZAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619812 | |

| Record name | 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433939-28-7 | |

| Record name | 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433939-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene (CAS 433939-28-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-bromo-3-(difluoromethoxy)-5-fluorobenzene, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and potential applications, with a focus on its role as a versatile building block in the development of novel molecules.

Core Chemical and Physical Data

This compound is a substituted benzene ring featuring a bromine atom, a difluoromethoxy group, and a fluorine atom. These functional groups impart unique electronic and steric properties, making it a valuable intermediate in organic synthesis. The bromine atom serves as a key handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of fluorine and a difluoromethoxy group can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, properties that are highly desirable in drug discovery.[1]

| Property | Value | Reference |

| CAS Number | 433939-28-7 | [2] |

| Molecular Formula | C₇H₄BrF₃O | [2] |

| Molecular Weight | 241.01 g/mol | [2] |

| Appearance | Colorless oil | [2] |

| Storage | Inert atmosphere, 2-8°C | [3] |

Spectroscopic Data

The structural characterization of this compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy.

| Spectroscopic Data | |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.11-7.14 (m, 2H), 6.84 (dt, J=9 Hz, J=2 Hz, 1H), 6.50 (t, JH-F=72 Hz, 1H)[2] |

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented, with a common route proceeding from 3-bromo-5-fluorophenol.

Synthesis of this compound from 3-Bromo-5-fluorophenol[2]

Experimental Protocol:

A mixture of 3-bromo-5-fluorophenol (6.1 g, 31.0 mmol) and chlorodifluoromethane (13.0 g, 150.0 mmol) in isopropanol (100 mL) and 30% potassium hydroxide (80 mL) is heated in a sealed flask for 18 hours at 80-85°C. After cooling to room temperature, the layers are separated. The organic layer is concentrated in vacuo. The aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic extracts and the crude oil are washed with 2N sodium hydroxide (3 x 30 mL) and water (3 x 30 mL). The resulting organic solution is dried over sodium sulfate, filtered through a small silica gel plug, and concentrated in vacuo to yield the product as a colorless oil (6.1 g, 79% yield).

Caption: Synthetic workflow for this compound.

Applications in Research and Development

While specific, publicly documented applications of this compound are limited, its structural motifs are highly relevant in modern drug discovery and materials science. The presence of the bromo-substituent allows for its use in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental transformations in the synthesis of complex organic molecules.[4]

The difluoromethoxy group is an increasingly popular substituent in medicinal chemistry. It is often used as a bioisostere for other functional groups and can favorably modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability.[1] This can lead to improved pharmacokinetic profiles of drug candidates.

Potential Synthetic Utility in Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as a versatile handle for introducing molecular diversity. A generalized workflow for a Suzuki cross-coupling reaction, a common strategy in medicinal chemistry, is depicted below. This illustrates how the 3-(difluoromethoxy)-5-fluorophenyl moiety can be incorporated into a target molecule.

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[5] It is important to avoid inhalation, ingestion, and contact with skin and eyes.[5] Store the compound in a tightly sealed container in a cool, dry place.[3] For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a valuable fluorinated building block with significant potential in the synthesis of novel compounds for pharmaceutical and materials science applications. Its unique combination of a reactive bromine handle and property-modulating fluorine and difluoromethoxy groups makes it an attractive starting material for the creation of complex and functionally diverse molecules. Further research into the applications of this compound is likely to uncover new opportunities in various fields of chemical science.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-(difluoromethoxy)-5-fluorobenzene is a halogenated aromatic compound with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents. The unique combination of a bromine atom, a fluorine atom, and a difluoromethoxy group on the benzene ring imparts specific physicochemical characteristics that are of great interest in medicinal chemistry. The bromine atom provides a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. The fluorine and difluoromethoxy substituents can significantly influence properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, including its synthesis, spectral properties, and predicted characteristics.

Core Physicochemical Properties

Table 1: Identifiers and Basic Properties of this compound

| Property | Value | Source |

| CAS Number | 433939-28-7 | [1][2] |

| Molecular Formula | C₇H₄BrF₃O | [1][3] |

| Molecular Weight | 241.01 g/mol | [1][3] |

| Appearance | Colorless oil | [1] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Boiling Point | 191.8 ± 35.0 °C at 760 mmHg | Predicted for the isomeric 1-Bromo-3-(difluoromethyl)-5-fluorobenzene.[4] |

| Density | 1.6 ± 0.1 g/cm³ | Predicted for the isomeric 1-Bromo-3-(difluoromethyl)-5-fluorobenzene.[4] |

| Melting Point | Not Available | |

| Solubility | Not Available | |

| pKa | Not Available | |

| logP | Not Available |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the difluoromethylation of 3-bromo-5-fluorophenol.[1]

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Methodology:

-

A mixture of 3-bromo-5-fluorophenol (6.1 g, 31.0 mmol) and chlorodifluoromethane (13.0 g, 150.0 mmol) in isopropanol (100 mL) and 30% aqueous potassium hydroxide (80 mL) is heated in a sealed flask for 18 hours at 80-85 °C.[1]

-

The reaction mixture is then cooled to room temperature, and the organic and aqueous layers are separated.[1]

-

The organic layer is concentrated under reduced pressure.[1]

-

The aqueous layer is extracted three times with diethyl ether (3 x 30 mL).[1]

-

The combined organic extracts and the concentrated organic layer are washed three times with 2N sodium hydroxide (3 x 30 mL) and three times with water (3 x 30 mL).[1]

-

The resulting organic solution is dried over sodium sulfate, filtered through a small silica gel plug, and concentrated in vacuo to yield the product as a colorless oil.[1]

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals that confirm its structure.

Table 3: ¹H NMR Spectral Data

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment | Source |

| 7.11-7.14 | m | Aromatic CH | [1] | |

| 6.84 | dt | J=9 Hz, J=2 Hz | Aromatic CH | [1] |

| 6.50 | t | J(H-F)=72 Hz | OCF₂H | [1] |

(Spectrum acquired in CDCl₃ at 300 MHz)[1]

Logical Workflow for Physicochemical Property Determination

The determination of key physicochemical properties for a novel compound like this compound follows a structured experimental workflow.

Caption: Experimental workflow for determining physicochemical properties.

Conclusion

This compound is a promising building block for the development of new chemical entities in the pharmaceutical and agrochemical industries. While comprehensive experimental data on its physicochemical properties is currently limited, the provided synthesis protocol and spectral information serve as a valuable starting point for researchers. The workflows outlined in this guide provide a clear path for the systematic experimental determination of its key properties. Further investigation into the experimental values of properties such as melting point, boiling point, density, solubility, pKa, and logP is crucial for its effective application in drug discovery and development programs.

References

1-Bromo-3-(difluoromethoxy)-5-fluorobenzene molecular weight and formula

An In-depth Technical Guide to 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document details its physicochemical properties, a proven synthetic protocol, and key analytical data.

Core Compound Data

The fundamental properties of this compound are summarized below, providing a clear reference for quantitative information.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrF₃O | [1] |

| Molecular Weight | 241.01 g/mol | [1] |

| CAS Number | 433939-28-7 | [1] |

Synthesis Protocol

A detailed experimental methodology for the synthesis of this compound has been documented, starting from 3-bromo-5-fluorophenol.

Reaction Scheme:

The synthesis involves the difluoromethylation of 3-bromo-5-fluorophenol using chlorodifluoromethane in a basic medium.

Experimental Procedure: [1]

-

A mixture of 3-bromo-5-fluorophenol (6.1 g, 31.0 mmol) and chlorodifluoromethane (13.0 g, 150.0 mmol) is prepared in isopropanol (100 mL) and 30% potassium hydroxide (80 mL).

-

The mixture is heated in a sealed flask for 18 hours at a temperature of 80-85°C.

-

After heating, the reaction mixture is cooled to room temperature, and the organic and aqueous layers are separated.

-

The organic layer is concentrated in vacuo, yielding a colorless oil.

-

The aqueous layer is subjected to extraction with diethyl ether (3 x 30 mL).

-

The crude oil and the combined organic extracts are washed with 2N sodium hydroxide (3 x 30 mL) and water (3 x 30 mL).

-

The resulting organic solution is dried over sodium sulfate (Na₂SO₄), filtered through a small silica gel plug, and concentrated in vacuo.

-

This procedure affords the title compound (6.1 g, 79% yield) as a colorless oil, which can be used without further purification.

Analytical Characterization

The structure of the synthesized compound can be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Data: [1]

-

Solvent: CDCl₃

-

Frequency: 300 MHz

-

Chemical Shifts (δ):

-

7.11-7.14 (m, 2H)

-

6.84 (dt, J=9 Hz, J=2 Hz, 1H)

-

6.50 (t, JH-F=72 Hz, 1H)

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

Spectral Analysis of 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of public spectral data for this specific molecule, this document presents representative data from a closely related analogue, 1-Bromo-3,5-difluorobenzene, to illustrate the expected spectral characteristics. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are detailed to enable replication and further investigation.

Data Presentation

The following tables summarize the key spectral data points anticipated for this compound, based on the analysis of its structural analogue, 1-Bromo-3,5-difluorobenzene.

Table 1: NMR Spectral Data of 1-Bromo-3,5-difluorobenzene

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 7.15 - 7.05 | m | - |

| ¹³C | 163.7 (d, J = 246.5 Hz) | d | 246.5 |

| 115.1 (d, J = 22.1 Hz) | d | 22.1 | |

| 110.2 (t, J = 26.6 Hz) | t | 26.6 | |

| 99.4 (t, J = 26.6 Hz) | t | 26.6 | |

| ¹⁹F | -108.4 | s | - |

Note: Data is for 1-Bromo-3,5-difluorobenzene and serves as an estimation. The difluoromethoxy group in the target compound will introduce additional signals and couplings.

Table 2: IR Spectral Data of 1-Bromo-3,5-difluorobenzene

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak | C-H stretch (aromatic) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |

| 1300-1000 | Strong | C-F stretch |

| 800-600 | Strong | C-Br stretch |

Note: The presence of the difluoromethoxy group in the target molecule is expected to add characteristic C-O and C-F stretching vibrations in the 1200-1000 cm⁻¹ region.

Table 3: Mass Spectrometry Data of 1-Bromo-3,5-difluorobenzene

| m/z | Relative Intensity (%) | Assignment |

| 192/194 | 100/98 | [M]⁺ (Molecular ion) |

| 113 | High | [M-Br]⁺ |

| 94 | Moderate | [M-Br-F]⁺ |

Note: The molecular ion peak for this compound would be expected at m/z 240/242, corresponding to the bromine isotopes.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure by analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[1]

-

Transfer the solution to a standard 5 mm NMR tube.[1]

-

Ensure the sample height in the tube is adequate for the instrument being used.

Data Acquisition:

-

Tune and match the probe for the desired nucleus (¹H, ¹³C, ¹⁹F).

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H spectrum using a standard pulse sequence.

-

Acquire a broadband proton-decoupled ¹³C spectrum.

-

Acquire a ¹⁹F spectrum.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

-

Place a drop of the neat liquid sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).[2][3][4]

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.[3][4]

-

Mount the sandwiched plates in the spectrometer's sample holder.[3]

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the sample in the instrument.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[2]

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[5]

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[6]

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the range of 1-100 µg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[7]

-

Filter the sample if any particulate matter is present to avoid clogging the instrument.[7]

-

Transfer the solution to an appropriate sample vial for the instrument's autosampler.[7]

Data Acquisition (Electron Ionization - EI for GC-MS):

-

The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam.[8]

-

This causes the molecule to ionize and fragment.[8]

-

The resulting ions are accelerated into the mass analyzer.[8]

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[5][8]

-

A detector records the abundance of each ion, generating a mass spectrum.[8]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. homework.study.com [homework.study.com]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. fiveable.me [fiveable.me]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

synthesis of 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene from 3-bromo-5-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene, a valuable intermediate in pharmaceutical and agrochemical research. The document outlines a proven experimental protocol for the difluoromethylation of 3-bromo-5-fluorophenol, presenting key quantitative data and a visual representation of the synthetic workflow.

Core Synthesis Data

The following table summarizes the key quantitative data for the synthesis of this compound from 3-bromo-5-fluorophenol.

| Parameter | Value |

| Product Name | This compound |

| CAS Number | 433939-28-7[1] |

| Molecular Formula | C₇H₄BrF₃O[1] |

| Molecular Weight | 241.01 g/mol [1] |

| Starting Material | 3-bromo-5-fluorophenol |

| Reagent | Chlorodifluoromethane |

| Base | 30% Potassium Hydroxide (KOH) |

| Solvent | Isopropanol (i-PrOH) |

| Reaction Temperature | 80-85 °C[1] |

| Reaction Time | 18 hours[1] |

| Yield | 79%[1] |

| Appearance | Colorless oil[1] |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.11-7.14 (m, 2H), 6.84 (dt, J=9 Hz, J=2 Hz, 1H), 6.50 (t, JH-F=72 Hz, 1H)[1] |

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound.

Materials:

-

3-bromo-5-fluorophenol (6.1 g, 31.0 mmol)

-

Chlorodifluoromethane (13.0 g, 150.0 mmol)

-

Isopropanol (i-PrOH) (100 mL)

-

30% Potassium Hydroxide (KOH) solution (80 mL)

-

Diethyl ether (Et₂O)

-

2N Sodium Hydroxide (NaOH)

-

Water (H₂O)

-

Sodium Sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

A mixture of 3-bromo-5-fluorophenol (6.1 g, 31.0 mmol) and chlorodifluoromethane (13.0 g, 150.0 mmol) in isopropanol (100 mL) and 30% aqueous potassium hydroxide (80 mL) was heated in a sealed flask for 18 hours at 80-85°C.[1]

-

The reaction mixture was cooled to room temperature, and the organic and aqueous layers were separated.[1]

-

The organic layer was concentrated in vacuo.[1]

-

The aqueous layer was extracted three times with diethyl ether (3 x 30 mL).[1]

-

The previously concentrated organic layer and the combined organic extracts were washed three times with 2N NaOH (3 x 30 mL) and three times with water (3 x 30 mL).[1]

-

The resulting organic solution was dried over sodium sulfate (Na₂SO₄), filtered through a small plug of silica gel, and concentrated in vacuo.[1]

-

This procedure afforded 6.1 g (79%) of the title compound as a colorless oil, which was used without further purification.[1]

Synthetic Workflow

The following diagram illustrates the logical steps involved in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

The Difluoromethoxy Group: A Guide to Reactivity and Application in Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the difluoromethoxy (-OCF₂H) group into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and metabolic stability offer a powerful tool for fine-tuning the characteristics of molecules for enhanced performance and therapeutic efficacy. This technical guide provides an in-depth exploration of the reactivity of the difluoromethoxy group in aromatic compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Physicochemical Properties of the Difluoromethoxy Group

The difluoromethoxy group imparts a unique combination of electronic and steric properties that significantly influence a molecule's behavior. It is considered a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design.

Electronic Effects

The -OCF₂H group is weakly electron-withdrawing, a property quantified by its Hammett constants. This is in contrast to the electron-donating methoxy group (-OCH₃) and the strongly electron-withdrawing trifluoromethoxy group (-OCF₃).

| Substituent | σ_meta_ | σ_para_ |

| -OCH₃ | 0.12 | -0.27 |

| -OCF₂H | 0.31 | 0.14 |

| -OCF₃ | 0.43 | 0.35 |

Lipophilicity and Hydrogen Bonding

The difluoromethoxy group generally increases lipophilicity compared to a methoxy group, but to a lesser extent than the trifluoromethoxy group. This moderate increase can enhance membrane permeability.[1] A key feature of the -OCF₂H group is the acidity of its hydrogen atom, which allows it to act as a hydrogen bond donor. This enables it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, often improving metabolic stability while maintaining crucial interactions with biological targets.

| Property | -OCH₃ | -OCF₂H | -OCF₃ |

| Hansch Lipophilicity Parameter (π) | -0.02 | 0.55 | 1.04 |

| Hydrogen Bond Acidity (A) | ~0 | 0.10 | ~0 |

Reactivity of Difluoromethoxy-Substituted Aromatic Compounds

The electronic nature of the difluoromethoxy group influences the reactivity of the aromatic ring in various reactions.

Electrophilic Aromatic Substitution

The weakly deactivating nature of the -OCF₂H group directs incoming electrophiles to the ortho and para positions, although the reaction rate is generally slower than that of anisole.

Nucleophilic Aromatic Substitution

The electron-withdrawing character of the difluoromethoxy group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly when other electron-withdrawing groups are present on the ring.

Cross-Coupling Reactions

Difluoromethoxy-substituted aryl halides and boronic acids are viable substrates for various transition metal-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.

Synthesis of Aromatic Compounds Bearing a Difluoromethoxy Group

Several methods exist for the introduction of the -OCF₂H group onto an aromatic ring, most commonly starting from a corresponding phenol.

Detailed Experimental Protocol: Difluoromethylation of 4-Nitrophenol

This protocol describes the synthesis of 1-(difluoromethoxy)-4-nitrobenzene from 4-nitrophenol using chlorodifluoromethane.

Materials:

-

4-Nitrophenol (p-NP)

-

Sodium Hydroxide (NaOH)

-

Chlorodifluoromethane (CHClF₂)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Solvent (e.g., water or a biphasic system with an organic solvent like dioxane)

Procedure:

-

In a reaction vessel equipped with a stirrer, condenser, and gas inlet, dissolve 4-nitrophenol and sodium hydroxide in the chosen solvent system.

-

Add a catalytic amount of the phase-transfer catalyst.

-

Heat the mixture to the desired reaction temperature (typically 80-100 °C).[2][3]

-

Bubble chlorodifluoromethane gas through the reaction mixture with vigorous stirring. The reaction progress can be monitored by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a biphasic system is used, separate the organic layer. If an aqueous system is used, extract the product with a suitable organic solvent (e.g., ethyl acetate).[2][3]

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 1-(difluoromethoxy)-4-nitrobenzene by distillation or column chromatography.

The Role of the Difluoromethoxy Group in Drug Development

The -OCF₂H group is a privileged moiety in medicinal chemistry due to its ability to enhance a drug candidate's metabolic stability and fine-tune its pharmacokinetic profile.

Metabolic Stability

The strong carbon-fluorine bonds in the difluoromethoxy group are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1] This makes the -OCF₂H group a metabolically robust bioisostere for the methoxy group, which is prone to O-demethylation.

Hypothetical Comparative Metabolic Stability Data for 2-Substituted Pyridine Analogs [1]

| Compound | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| 2-Methoxy-Pyridine | 15 | 46.2 |

| 2-(Difluoromethoxy)-Pyridine | > 120 | < 5.8 |

| 2-(Trifluoromethoxy)-Pyridine | > 120 | < 5.8 |

Case Studies: Approved Drugs

The successful application of the difluoromethoxy group is exemplified by its presence in several FDA-approved drugs.

A proton pump inhibitor used to treat gastroesophageal reflux disease (GERD). The difluoromethoxy group on the benzimidazole ring is crucial for its chemical stability and contributes to its mechanism of action.

A selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group contributes to its potency and metabolic stability.

Experimental Protocols for Key Characterizations

Determination of Lipophilicity (LogP) by Shake-Flask Method

Principle: The partition coefficient of a compound between n-octanol and water is determined to quantify its lipophilicity.

Procedure:

-

Prepare a stock solution of the difluoromethoxy-substituted aromatic compound in n-octanol.

-

In a flask, mix a known volume of the n-octanol stock solution with an equal volume of water.

-

Shake the flask vigorously for a set period (e.g., 2 hours) to ensure equilibrium is reached.

-

Allow the two phases to separate completely.

-

Carefully take an aliquot from both the n-octanol and water layers.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP value is the logarithm (base 10) of P.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Principle: The rate of disappearance of a compound when incubated with liver microsomes is measured to determine its metabolic stability.

Procedure:

-

Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, add a buffer solution (e.g., potassium phosphate buffer, pH 7.4), the test compound solution, and human liver microsomes.

-

Pre-incubate the mixture at 37 °C for a few minutes.

-

Initiate the metabolic reaction by adding a solution of NADPH (cofactor).

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

-

Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line gives the rate of elimination.

-

Calculate the half-life (t½) and intrinsic clearance (CLint).

Workflow for Evaluating a Difluoromethoxy Analog

The decision to incorporate a difluoromethoxy group is a strategic one in the drug discovery process. The following workflow illustrates the typical steps involved in the evaluation of a difluoromethoxy analog.

References

The Strategic Role of Fluorination in Modern Drug Discovery: An In-depth Technical Guide

Introduction

Fluorine, the most electronegative element, has become a cornerstone in medicinal chemistry.[1] Its strategic incorporation into drug candidates can profoundly influence their physicochemical and pharmacological properties.[2] Even a single fluorine atom or a trifluoromethyl group can lead to significant improvements in metabolic stability, binding affinity, lipophilicity, and bioavailability.[3][4] Consequently, the percentage of fluorinated drugs on the market has seen a dramatic increase, with approximately one-third of top-performing drugs now containing fluorine.[5] This guide provides a comprehensive overview of the multifaceted role of fluorination in drug discovery, detailing its impact on key drug-like properties, outlining relevant experimental protocols, and presenting quantitative data from impactful case studies.

Core Concepts: The Impact of Fluorination on Drug Properties

The unique properties of fluorine—its small van der Waals radius (1.47 Å), comparable to hydrogen (1.20 Å), and its high electronegativity—allow it to act as a hydrogen mimic with minimal steric perturbation while inducing significant changes in a molecule's electronic landscape.[3] This duality is the foundation of its utility in medicinal chemistry.

1. Metabolic Stability:

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[3] The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP450) family.[3][5] By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with fluorine, chemists can block this metabolic pathway, thereby increasing the drug's half-life and systemic exposure.[6][7] This strategy is particularly effective in preventing aromatic hydroxylation.[8] For instance, in the development of the SGLT2 inhibitor empagliflozin, fluorination of an aryl ring was crucial for preventing oxidative hydroxylation and achieving a once-daily dosing regimen.[8]

2. Binding Affinity:

Fluorination can enhance a ligand's binding affinity to its target protein through several mechanisms.[3] The introduction of fluorine can alter the electron distribution within the molecule, influencing its ability to form favorable interactions, such as hydrogen bonds and electrostatic interactions, within the protein's binding pocket.[8] Furthermore, fluorine can participate in orthogonal multipolar interactions with protein backbone carbonyls (C–F···C=O), which can significantly contribute to binding affinity.[9] A "fluorine scan," where fluorine is systematically introduced at various positions of a lead compound, can help identify beneficial interactions.[9] For example, a fluorine scan of thrombin inhibitors revealed that introducing fluorine into a benzyl ring enhanced binding affinity six-fold.[9]

3. Lipophilicity (LogP):

The effect of fluorination on lipophilicity is context-dependent.[10] While the high electronegativity of fluorine might suggest an increase in polarity, the substitution of hydrogen with fluorine on an aromatic ring generally increases lipophilicity (logP).[8][11] This can improve a drug's ability to cross cell membranes, potentially enhancing oral bioavailability and penetration into the central nervous system (CNS).[8][12] For example, the para-trifluoromethyl group in fluoxetine increases its lipophilicity, facilitating its entry into the CNS to bind to the serotonin transporter.[8] However, excessive fluorination can lead to overly lipophilic compounds with reduced aqueous solubility and increased susceptibility to efflux pumps.[8]

4. Acidity/Basicity (pKa):

As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of nearby acidic or basic functional groups.[13][14] This modulation of pKa can be advantageous for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and binding to the target.[5] For instance, reducing the basicity of an amine-containing drug can improve its oral bioavailability by increasing the proportion of the neutral, more membrane-permeable species in the gastrointestinal tract.[3]

Quantitative Data from Case Studies

The following tables summarize the quantitative impact of fluorination on the properties of several well-known drugs.

Table 1: Impact of Fluorination on Metabolic Stability and Potency

| Drug/Analog | Modification | Target | In Vitro Half-life (t½) | Potency (IC₅₀/Kᵢ) | Reference |

| Gefitinib Analog | Non-fluorinated | EGFR | - | - | [5] |

| 2-Fluoro-gefitinib | 2-Fluoro substitution | EGFR | Improved exposure, lower clearance | Potent inhibitor | [5] |

| 6-Fluoro-gefitinib | 6-Fluoro substitution | EGFR | Improved exposure, lower clearance | Weaker inhibitor | [5] |

| Enoxacin Analog | Non-fluorinated (Naphthyridine) | Bacterial DNA Gyrase | - | 15-fold lower activity | [3] |

| Enoxacin | C-6 Fluorination | Bacterial DNA Gyrase | - | 15-fold greater activity | [3] |

Table 2: Impact of Fluorination on Physicochemical Properties

| Compound | Modification | logP | pKa | Reference |

| Aniline | - | 1.85 | 4.6 | [10] |

| 4-Fluoroaniline | 4-Fluoro substitution | 2.15 | 4.66 | [10] |

| Pyridine | - | 0.65 | 5.25 | [10] |

| 2-Trifluoromethylpyridine | 2-CF₃ substitution | 1.43 | 0.82 | [10] |

Experimental Protocols

This section details the methodologies for key experiments cited in the context of fluorinated drug discovery.

Synthesis of Fluorinated Compounds: Late-Stage Fluorination

Late-stage fluorination, the introduction of fluorine into a complex molecule at a late step in the synthesis, is a powerful strategy in drug discovery.[8]

a) Nucleophilic Fluorination (Palladium-Catalyzed) [8]

-

Objective: To introduce a fluorine atom onto an aryl triflate.

-

Reagents: Aryl triflate, potassium fluoride (KF), palladium catalyst (e.g., Pd(dba)₂), phosphine ligand (e.g., P(t-Bu)₃), and a suitable solvent (e.g., toluene).

-

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl triflate, KF, palladium catalyst, and phosphine ligand.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically several hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired aryl fluoride.

-

b) Electrophilic Fluorination (C-H Fluorination) [8]

-

Objective: To directly fluorinate a C-H bond on a heteroarene.

-

Reagents: Heteroaromatic substrate, electrophilic fluorine source (e.g., Selectfluor®), photocatalyst (e.g., an iridium complex), and a suitable solvent (e.g., acetonitrile).

-

Procedure:

-

In a reaction vessel, dissolve the heteroaromatic substrate and the photocatalyst in the solvent.

-

Add the electrophilic fluorinating reagent.

-

Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature for the designated time.

-

Monitor the reaction by LC-MS.

-

After the reaction is complete, remove the solvent in vacuo.

-

Purify the residue by chromatography to isolate the fluorinated product.

-

Assessment of Metabolic Stability

In Vitro Metabolism using Liver Microsomes [15]

-

Objective: To determine the rate of metabolism of a fluorinated compound by liver enzymes.

-

Materials: Test compound (fluorinated drug), liver microsomes (human or other species), NADPH regenerating system (or NADPH), buffer (e.g., phosphate buffer, pH 7.4), and a quenching solution (e.g., cold acetonitrile).

-

Procedure:

-

Pre-warm a solution of liver microsomes in the buffer to 37°C.

-

Add the test compound (dissolved in a suitable solvent like DMSO, at a low final concentration) to the microsome solution and pre-incubate for a few minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution to stop the reaction.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

-

Plot the natural logarithm of the percentage of the remaining parent drug against time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life (t½) can be calculated.

-

Determination of Binding Affinity

Isothermal Titration Calorimetry (ITC) [16]

-

Objective: To measure the binding affinity (K_D) of a fluorinated ligand to its target protein.

-

Materials: Purified target protein in a suitable buffer, purified fluorinated ligand dissolved in the same buffer.

-

Procedure:

-

Load the target protein into the sample cell of the ITC instrument.

-

Load the ligand into the injection syringe.

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing between injections).

-

Initiate the experiment, which consists of a series of small injections of the ligand into the protein solution.

-

The instrument measures the heat released or absorbed during the binding event after each injection.

-

The raw data is a series of heat-flow peaks. Integrating these peaks yields a binding isotherm, which plots the heat change per injection against the molar ratio of ligand to protein.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the equilibrium dissociation constant (K_D), enthalpy change (ΔH), and stoichiometry of binding (n).

-

Measurement of Physicochemical Properties

a) Lipophilicity (logP) by Shake Flask Method [17][18]

-

Objective: To determine the partition coefficient of a fluorinated compound between n-octanol and water.

-

Materials: Test compound, n-octanol (pre-saturated with water), and water (pre-saturated with n-octanol).

-

Procedure:

-

Dissolve a known amount of the test compound in either n-octanol or water.

-

Add an equal volume of the other solvent to a flask.

-

Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely (centrifugation can be used to aid separation).

-

Carefully withdraw aliquots from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

b) Acidity/Basicity (pKa) by Potentiometric Titration [17]

-

Objective: To determine the pKa of an ionizable group in a fluorinated molecule.

-

Materials: Test compound, standardized acid (e.g., HCl) and base (e.g., NaOH) solutions, and a pH meter with a calibrated electrode.

-

Procedure:

-

Dissolve a precise amount of the test compound in water (or a co-solvent system if solubility is an issue).

-

Place the solution in a temperature-controlled vessel and immerse the pH electrode.

-

Slowly add small, precise volumes of the titrant (acid or base) to the solution.

-

Record the pH of the solution after each addition of the titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

-

Visualizations

Below are diagrams illustrating key concepts and workflows in the application of fluorination in drug discovery.

Caption: A simplified workflow illustrating the integration of a "Fluorine Scan" during the lead optimization phase of drug discovery.

Caption: The mechanism of metabolic blocking by replacing a vulnerable C-H bond with a stable C-F bond.

Caption: The effect of fluorination on the pKa of a basic amine and its implication for membrane permeability at physiological pH.

Conclusion

Fluorine has firmly established itself as a "magic bullet" in the medicinal chemist's arsenal.[14] Its strategic application enables the fine-tuning of a wide array of molecular properties, leading to drugs with improved potency, selectivity, and pharmacokinetic profiles.[1] The ability to block metabolic soft spots, enhance binding affinity through unique interactions, modulate lipophilicity for improved tissue penetration, and adjust pKa for optimal bioavailability underscores the versatile and powerful role of fluorination.[3][6][8] As synthetic methodologies for late-stage fluorination continue to advance, the rational design and application of fluorinated compounds are set to accelerate the discovery and development of the next generation of therapeutics.[19]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. One-Step Fluorination Technique for Drug Molecules | Technology Networks [technologynetworks.com]

- 7. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 16. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 17. researchgate.net [researchgate.net]

- 18. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Technical Guide: Safety and Handling of 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for informational purposes for qualified professionals and is compiled from publicly available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by a supplier. Users must consult the SDS for their specific material and adhere to all institutional and regulatory safety protocols.

Chemical Identification

This guide pertains to the chemical compound 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 433939-28-7[1][2][3][4] |

| Molecular Formula | C₇H₄BrF₃O[1][2][3][4] |

| Molecular Weight | 241.01 g/mol [2][3] |

| Canonical SMILES | C1=C(C=C(C=C1F)Br)OC(F)F[3] |

Hazard Assessment and Safety Information

The primary safety information for this compound is derived from GHS classifications provided by chemical suppliers. It is classified as a hazardous substance requiring careful handling.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][5][6] |

| Skin Corrosion/Irritation | Category 1/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation[3] |

| Serious Eye Damage/Irritation | Category 1/2 | H319: Causes serious eye irritation[3][5][6] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5][6] |

GHS Pictograms and Signal Word

-

Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)

-

Signal Word: Danger [3]

Physical and Chemical Properties

Detailed quantitative physical and chemical property data for this compound (CAS 433939-28-7) are not consistently available in publicly accessible databases. Researchers should refer to the supplier-specific Safety Data Sheet for available information.

Handling, Storage, and Disposal

Adherence to strict laboratory safety protocols is mandatory when working with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All handling of this material should occur in a certified chemical fume hood to minimize inhalation exposure.

-

Eye Protection: Wear chemical safety goggles or a full-face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.

-

Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.

Safe Handling and Storage

-

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.

-

Do not eat, drink, or smoke in the work area.

-

Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in an inert atmosphere (e.g., under nitrogen or argon).[3] Recommended storage temperature is between 2°C and 8°C.[3]

Disposal

-

Dispose of waste material and contaminated items as hazardous waste.

-

Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response Workflow

The following diagram outlines the logical steps for responding to a spill.

Caption: General workflow for responding to a chemical spill.

Experimental Protocols

The following is a cited experimental protocol for the synthesis of this compound.

Synthesis Protocol[2]

This protocol describes the synthesis from 3-bromo-5-fluorophenol.

Materials:

-

3-bromo-5-fluorophenol (6.1 g, 31.0 mmol)

-

Chlorodifluoromethane (13.0 g, 150.0 mmol)

-

Isopropyl alcohol (i-PrOH, 100 mL)

-

30% Potassium Hydroxide (KOH) solution (80 mL)

-

Diethyl ether (Et₂O)

-

2N Sodium Hydroxide (NaOH)

-

Water (H₂O)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

A mixture of 3-bromo-5-fluorophenol, chlorodifluoromethane, i-PrOH, and 30% KOH solution is heated in a sealed flask for 18 hours at 80-85°C.[2]

-

The reaction mixture is cooled to room temperature, and the layers are separated.[2]

-

The organic layer is concentrated in vacuo.[2]

-

The aqueous layer is extracted three times with Et₂O.[2]

-

The crude product and the combined organic extracts are washed three times with 2N NaOH and then three times with H₂O.[2]

-

The resulting organic solution is dried over Na₂SO₄, filtered through a small silica gel plug, and concentrated in vacuo to yield the final product as a colorless oil (yield: 6.1 g, 79%).[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

References

An In-depth Technical Guide to the Solubility of 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected solubility of 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene in common organic solvents. Due to the absence of specific experimental data in publicly available literature for this compound, this guide leverages principles of chemical similarity and established solubility theories to predict its behavior. Furthermore, it offers a detailed experimental protocol for determining the precise solubility of this and similar compounds, which is crucial for applications in drug discovery, formulation development, and chemical synthesis.

Expected Solubility Profile

This compound is a halogenated aromatic compound. Its structure, featuring a benzene ring substituted with a bromine atom, a fluorine atom, and a difluoromethoxy group, suggests it is a nonpolar to moderately polar molecule. The presence of fluorine and bromine atoms increases its molecular weight and introduces polarity, while the difluoromethoxy group also contributes to its polar character.

Based on the principle of "like dissolves like," this compound is expected to be sparingly soluble in water but should exhibit good solubility in a range of common organic solvents. The expected solubility in various solvent classes is summarized in the table below.

| Solvent Class | Examples | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group in alcohols can engage in dipole-dipole interactions with the polar C-F and C-Br bonds of the solute. |

| Ketones | Acetone, Methyl Ethyl Ketone | High | The polar carbonyl group of ketones can interact favorably with the polar regions of the solute molecule. |

| Esters | Ethyl Acetate, Butyl Acetate | High | The ester group provides polarity that can facilitate the dissolution of the moderately polar solute. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Ethers are good solvents for a wide range of organic compounds and are expected to readily dissolve this molecule. |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | High | The aromatic ring of the solute will have favorable π-π stacking interactions with aromatic solvents. |

| Halogenated Solvents | Dichloromethane, Chloroform | High | The similar polarities and potential for halogen bonding make these solvents highly suitable. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | These solvents have high dielectric constants and are excellent at solvating a wide range of organic molecules. |

| Nonpolar Solvents | Hexane, Cyclohexane | Low to Medium | The presence of polar functional groups on the solute will limit its solubility in purely nonpolar solvents. |

| Aqueous Solvents | Water | Very Low | The hydrophobic benzene ring and the lack of significant hydrogen bonding donors or acceptors will result in poor aqueous solubility. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2] This protocol outlines the steps to accurately measure the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment (e.g., incubator)

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC)

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. An excess is necessary to ensure that a saturated solution is formed in equilibrium with the undissolved solid.[1]

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period.[3]

-

Equilibration time can vary depending on the compound and solvent, but a period of 24 to 72 hours is often sufficient to reach equilibrium.[4][5] It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution is constant).[6]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining undissolved microparticles.[3] Alternatively, the samples can be centrifuged at high speed, and the supernatant can be carefully collected.[2]

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the solubility.[4][7]

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent, expressed in units such as mg/mL or mol/L, based on the concentration determined from the calibration curve and the dilution factor.

-

Visualizations

Logical Relationship of Solubility

The following diagram illustrates the general principle of "like dissolves like" and predicts the solubility of this compound in different classes of solvents based on polarity.

Caption: Predicted solubility based on solvent polarity.

Experimental Workflow for Solubility Determination

This diagram outlines the key steps of the shake-flask method for determining the solubility of a compound.

Caption: Experimental workflow for solubility determination.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. who.int [who.int]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-bromo-3-(difluoromethoxy)-5-fluorobenzene in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the introduction of the 3-(difluoromethoxy)-5-fluorophenyl moiety, a group that can impart desirable physicochemical and pharmacological properties to target molecules.

Introduction

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. This compound is an attractive substrate for such reactions due to the presence of electron-withdrawing fluorine and difluoromethoxy groups, which can influence the electronic properties and metabolic stability of the resulting biaryl products. The strategic placement of these fluorine-containing moieties makes this reagent a valuable tool in the design of novel pharmaceuticals and advanced materials. This document outlines generalized conditions and detailed protocols to guide researchers in the successful application of this compound in Suzuki coupling reactions.

Data Presentation

Successful Suzuki coupling of this compound with various aryl and heteroaryl boronic acids or esters is contingent on the appropriate selection of catalyst, ligand, base, and solvent. Due to the electron-deficient nature of the aryl bromide, specific conditions are recommended to ensure efficient oxidative addition and overall catalytic turnover. Below are tables summarizing typical conditions and expected trends based on literature for structurally similar polyfluorinated and electron-poor aryl bromides.

Table 1: Recommended Reaction Components for Suzuki Coupling of this compound

| Component | Recommended Reagents/Conditions | Rationale & Considerations |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3) | Pd(0) is the active catalyst. Precatalysts are stable and reduced in situ. Buchwald precatalysts are often highly efficient for challenging substrates. |

| Ligand | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos), P(t-Bu)₃ | Bulky, electron-rich phosphine ligands facilitate oxidative addition to the electron-deficient aryl bromide and promote reductive elimination. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, CsF | A moderate to strong base is required for the transmetalation step. The choice of base can depend on the solvent and the stability of the boronic acid. |

| Solvent | Toluene, Dioxane, THF, DME (often with water) | Aprotic polar solvents are commonly used. The addition of water can sometimes enhance the reaction rate and efficiency. |

| Boronic Acid/Ester | Arylboronic acids, Arylboronic acid pinacol esters | Boronic acids are common, but pinacol esters can offer enhanced stability and are useful for challenging couplings. |

Table 2: Influence of Reaction Parameters on Yield

| Parameter | Variation | Expected Impact on Yield |

| Temperature | Increasing temperature (e.g., from 80 °C to 110 °C) | Generally increases reaction rate and yield, but can also lead to decomposition of sensitive substrates or catalysts. |

| Catalyst Loading | Increasing catalyst loading (e.g., from 1 mol% to 5 mol%) | Can improve yields for difficult couplings, but increases cost and potential for metal contamination in the product. |

| Ligand Choice | Use of bulky, electron-rich phosphines | Crucial for achieving high yields with electron-deficient aryl bromides by promoting the rate-limiting oxidative addition step. |

| Base Strength | Stronger bases (e.g., Cs₂CO₃ vs. K₂CO₃) | Can accelerate the transmetalation step and improve yields, particularly with less reactive boronic acids. |

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound with an arylboronic acid. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Suzuki Coupling with an Arylboronic Acid

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

Toluene

-

Water (degassed)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

-

This compound

-

Arylboronic acid pinacol ester (1.5 equivalents)

-

XPhos Pd G3 (buchwald precatalyst) (3 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.5 equivalents)

-

1,4-Dioxane

-

Water (degassed)

-

Microwave vial

Procedure:

-

To a microwave vial, add this compound (0.5 mmol), the arylboronic acid pinacol ester (0.75 mmol), cesium carbonate (1.25 mmol), and XPhos Pd G3 (0.015 mmol).

-

Add degassed 1,4-dioxane (3 mL) and degassed water (0.3 mL).

-

Seal the vial with a cap.

-

Place the vial in a microwave reactor and heat to 120 °C for 30-60 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Follow steps 7-11 from Protocol 1 for workup and purification.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the Suzuki coupling reaction.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Caption: Standard experimental workflow for a Suzuki coupling reaction.

Caption: Logical relationship of components for successful Suzuki coupling.

Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and relevant data for the Buchwald-Hartwig amination of 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene. This reaction is a powerful tool for the formation of a carbon-nitrogen bond, which is a key transformation in the synthesis of numerous pharmaceutical compounds and other functional organic molecules. The presence of both a fluoro and a difluoromethoxy group on the aryl bromide makes it electron-deficient, which can influence its reactivity in cross-coupling reactions.

Overview of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and a primary or secondary amine in the presence of a base.[1] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods for C-N bond formation.[1][2] The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[3]

For electron-deficient aryl halides such as this compound, specific ligand and catalyst systems have been developed to ensure efficient coupling.[4] Ligands like Xantphos are often effective for such substrates.[4]

Data Presentation: Reaction Conditions for Analogous Substrates

While a specific protocol for this compound is not extensively documented, the following table summarizes typical conditions for the Buchwald-Hartwig amination of structurally related electron-deficient aryl bromides. This data provides a strong basis for the development of a robust protocol for the target substrate.

| Aryl Bromide Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromobenzonitrile | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.4) | Dioxane | 100 | 18 | 95 |

| 1-Bromo-4-fluorobenzene | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 24 | 88 |

| 4-Bromobenzotrifluoride | n-Butylamine | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | NaOtBu (1.4) | Toluene | 100 | 16 | 92 |

| 1-Bromo-3,5-difluorobenzene | Piperidine | PdCl₂(dppf) (3) | dppf (3) | K₃PO₄ (2.0) | Toluene | 110 | 12 | 90 |

| 4'-Bromoacetophenone | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2.0) | t-BuOH | 100 | 20 | 85 |

Experimental Protocols

The following is a detailed protocol for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. This protocol is based on established procedures for similar electron-deficient aryl bromides.[4]

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Toluene or Dioxane

-

Argon or Nitrogen gas

-

Standard laboratory glassware (Schlenk tube or sealed vial)

-

Magnetic stirrer and heating plate

Procedure:

-

Preparation of the Reaction Vessel: To an oven-dried Schlenk tube or a sealable reaction vial containing a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Addition of Reagents: Under the inert atmosphere, add the base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv), followed by this compound (1.0 mmol, 1.0 equiv).

-

Addition of Amine and Solvent: Add the amine (1.2 mmol, 1.2 equiv) followed by the anhydrous solvent (e.g., Toluene, 5 mL) via syringe.

-

Reaction: Seal the reaction vessel tightly and place it in a preheated oil bath or heating block at 100-110 °C. Stir the reaction mixture vigorously.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired N-aryl amine.

Visualizations

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

References

Application Notes and Protocol for Sonogashira Coupling of 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions, often at room temperature, and is tolerant of a wide variety of functional groups.[1] Its application is extensive in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1]

The incorporation of fluorine-containing moieties, such as the difluoromethoxy group, into organic molecules is a key strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene represents a valuable building block for introducing this privileged structural motif. This document provides a detailed protocol for the Sonogashira coupling of this compound with a terminal alkyne.

Reaction Principle

The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper. The palladium cycle involves the oxidative addition of the aryl bromide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[1] The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne and the base.[1]

Experimental Protocol

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne (R-C≡CH). Researchers should optimize the reaction conditions for their specific alkyne substrate.

Materials:

-

This compound

-

Terminal Alkyne (e.g., Phenylacetylene, 1-hexyne, etc.)

-

Palladium Catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Copper(I) Iodide (CuI)

-

Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

-

Anhydrous Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

-

Argon or Nitrogen gas

-

Standard Schlenk line or glovebox equipment

-

Reaction vessel (e.g., Schlenk flask)

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., 0.02-0.05 eq) and copper(I) iodide (e.g., 0.04-0.10 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Reagent Addition: Under a positive pressure of the inert gas, add this compound (1.0 eq), the terminal alkyne (1.1-1.5 eq), and the anhydrous solvent (e.g., THF or DMF).

-